Product packaging for Methyl 3,4,5-trimethoxycinnamate(Cat. No.:CAS No. 7560-49-8)

Methyl 3,4,5-trimethoxycinnamate

Cat. No.: B130280
CAS No.: 7560-49-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products and Cinnamic Acid Derivatives

Methyl 3,4,5-trimethoxycinnamate (B1233958) is a naturally occurring chemical compound that holds a specific position within the broad categories of natural products and cinnamic acid derivatives. It is classified as a phenylpropanoid ester, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. nih.gov This compound is the methyl ester of 3,4,5-trimethoxycinnamic acid, meaning it is formed through the formal condensation of the carboxyl group of 3,4,5-trimethoxycinnamic acid with methanol (B129727). nih.gov

The fundamental structure of Methyl 3,4,5-trimethoxycinnamate is presented in the table below.

Chemical Identity of this compound

labelIdentifierinfoValue
IUPAC Namemethyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate nih.gov
Molecular FormulaC13H16O5 nih.gov
Molecular Weight252.26 g/mol nih.gov
CAS Number20329-96-8 chemspider.com
Physical DescriptionSolid nih.gov
Melting Point99 - 100 °C nih.gov

Historical Perspective of Research on this compound and its Precursors

Research into this compound is closely linked to the study of its chemical precursors, primarily 3,4,5-trimethoxycinnamic acid (TMCA) and sinapic acid. TMCA is recognized as an active metabolite from the root of Polygala tenuifolia, a plant used in traditional Chinese medicine for conditions such as insomnia, headache, and epilepsy. nih.govresearchgate.net The historical medicinal use of this plant spurred scientific investigation into its constituent compounds to understand their pharmacological activities. nih.gov

The synthesis of this compound in a laboratory setting is often achieved through established chemical reactions. A common method is the Fischer esterification of its precursor, 3,4,5-trimethoxycinnamic acid. nih.govsciencemadness.org Another important precursor is sinapic acid, a widely studied hydroxycinnamic acid found in numerous plants. researchgate.netwikipedia.org The synthesis of this compound can involve a two-step process starting from sinapic acid: methylation to produce the methyl ester, followed by hydrolysis to yield 3,4,5-trimethoxycinnamic acid, which is then esterified. mdpi.com The extensive research conducted on the medicinal properties of precursors like sinapic acid and TMCA has paved the way for the investigation of their derivatives, including this compound. nih.govresearchgate.net

Significance of this compound in Contemporary Biomedical Science

In modern biomedical research, this compound is recognized as a bioactive natural phenylpropanoid with several investigated pharmacological activities. nih.govabmole.com Its potential therapeutic applications are an area of active study. Research has highlighted its anti-inflammatory, antiarrhythmic, and anti-platelet aggregation properties. nih.govthegoodscentscompany.comabmole.com

A significant focus of contemporary research is its anti-inflammatory effects. Studies have demonstrated that this compound can suppress inflammation in macrophage cells and block the interaction between macrophages and adipocytes. nih.govabmole.com This is particularly relevant because macrophage-mediated chronic inflammation is a key factor in metabolic conditions like insulin (B600854) resistance. nih.gov The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in stimulated macrophages. nih.gov Consequently, natural anti-inflammatory compounds like this compound are considered to have significant therapeutic potential for metabolic syndromes. nih.gov

Beyond its anti-inflammatory action, the compound has been investigated for its potential to protect the heart from arrhythmias, possibly through an inhibitory effect on calcium channels. thegoodscentscompany.com Other reported activities include anti-platelet aggregation and redox regulatory activity. nih.gov The diverse biological activities of this compound and its derivatives continue to make it a subject of interest in the search for new therapeutic agents. researchgate.net

Reported Biological Activities of this compound

scienceActivitydescriptionResearch Context
Anti-inflammatorySuppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. nih.govabmole.com Reduces release of pro-inflammatory cytokines (TNFα, IL-6, IL-1β). nih.gov
AntiarrhythmicMay protect the heart from arrhythmias via inhibitory effect on calcium channels. thegoodscentscompany.comabmole.com Leads to suppression of triggered activities in rabbit myocytes. abmole.com
Anti-platelet AggregationIdentified as a constituent with anti-platelet aggregation properties from Piper arborescens. nih.govthegoodscentscompany.com
TrypanocidalAnalogues have been evaluated for activity against Trypanosoma cruzi, the parasite causing Chagas disease. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O5 B130280 Methyl 3,4,5-trimethoxycinnamate CAS No. 7560-49-8

Properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
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CAS No.

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Record name 20329-96-8
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Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Occurrence, and Natural Derivations of Methyl 3,4,5 Trimethoxycinnamate

Botanical Sources and Distribution

Methyl 3,4,5-trimethoxycinnamate (B1233958) has been isolated from a variety of plant species across different families. Its presence is notable in plants used in traditional medicine, suggesting a long history of human interaction with this compound. The distribution of these plants spans various continents, indicating the compound's widespread, albeit specific, occurrence in the plant kingdom.

Key botanical sources include:

Polygala tenuifolia (Yuan Zhi): The roots of this plant, a staple in traditional Chinese medicine, are a significant source of Methyl 3,4,5-trimethoxycinnamate. nih.govnih.gov This plant is primarily found in regions of Asia. mdpi.comtandfonline.com

Piper species: Several species within the Piper genus, such as Piper longum (long pepper) and Piper arborescens, have been identified as containing this compound. thegoodscentscompany.comnih.gov These species are typically found in tropical and subtropical regions.

Alstonia yunnanensis: This herb is another natural source of this compound. thegoodscentscompany.com

Hedysarum polybotrys: This plant has also been reported to contain this compound. nih.gov

The following interactive table provides a summary of the primary botanical sources of this compound and their typical geographical distribution.

Botanical NameCommon NamePlant PartGeographical Distribution
Polygala tenuifoliaYuan Zhi, Slender-leaf milkwortRootsAsia mdpi.comtandfonline.com
Piper longumLong PepperRootTropical regions thegoodscentscompany.com
Piper arborescens------Tropical regions thegoodscentscompany.comnih.gov
Alstonia yunnanensis---HerbNot specified thegoodscentscompany.com
Hedysarum polybotrys------Not specified nih.gov

Biosynthetic Pathways and Metabolic Intermediates

This compound is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic pathway is responsible for the production of a wide array of secondary metabolites, including flavonoids, lignins, and other phenolic compounds. The biosynthesis of this compound begins with the amino acid phenylalanine.

The likely biosynthetic sequence leading to this compound involves several key enzymatic steps and intermediates:

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

Hydroxylation and Methylation Steps: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form various intermediates. A crucial intermediate is sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). frontiersin.orgresearchgate.net

Formation of 3,4,5-trimethoxycinnamic acid: Sinapic acid is then further methylated to produce 3,4,5-trimethoxycinnamic acid. nih.gov

Esterification: The final step is the esterification of the carboxyl group of 3,4,5-trimethoxycinnamic acid with methanol (B129727), yielding this compound. nih.gov

The core precursor to this compound is 3,4,5-trimethoxycinnamic acid . nih.govnih.gov This acid is itself a derivative of the phenylpropanoid pathway and serves as the immediate substrate for the final esterification step. The pathway highlights the plant's ability to create a diversity of compounds from a common starting molecule.

The following table outlines the key metabolic intermediates in the proposed biosynthetic pathway of this compound.

Precursor/IntermediateRole in Pathway
PhenylalanineInitial starting amino acid
Cinnamic AcidFormed from phenylalanine, central intermediate
p-Coumaric AcidHydroxylated derivative of cinnamic acid
Caffeic AcidDihydroxylated intermediate
Ferulic AcidMethylated derivative of caffeic acid
Sinapic AcidD-imethylated and hydroxylated intermediate frontiersin.orgnih.govacs.org
3,4,5-trimethoxycinnamic acidImmediate precursor to the final product nih.govsigmaaldrich.com

Identification and Characterization in Plant Extracts

The identification and characterization of this compound in plant extracts involve a combination of chromatographic and spectroscopic techniques. These methods allow for the separation of the compound from the complex mixture of phytochemicals present in the plant material and the elucidation of its chemical structure.

Extraction: The initial step is the extraction of the compound from the plant material. This is typically achieved using organic solvents like methanol. nih.govessencejournal.com The dried and powdered plant parts, such as the roots of Polygala tenuifolia, are macerated or percolated with the solvent to create a crude extract. nih.govessencejournal.com

Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to isolate the individual compounds. These techniques separate molecules based on their physical and chemical properties. phytojournal.com

Column Chromatography (CC): This is often used for the initial fractionation of the crude extract. wisdomlib.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of this compound. nih.govphytojournal.com It allows for precise separation of compounds within a mixture.

Spectroscopic Characterization: Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods. wisdomlib.org

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound by measuring the mass-to-charge ratio of its ions. phytojournal.comextractionmagazine.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing volatile compounds like esters. extractionmagazine.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is the most powerful tool for elucidating the detailed molecular structure. phytojournal.com It provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise determination of its connectivity and stereochemistry.

The following table summarizes the analytical techniques used for the identification and characterization of this compound.

TechniquePurposeInformation Obtained
Solvent ExtractionIsolation of compounds from plant materialCrude extract containing a mixture of phytochemicals
Column ChromatographyInitial separation of the crude extractFractions enriched with specific compounds wisdomlib.org
High-Performance Liquid Chromatography (HPLC)Purification and quantificationIsolation of pure compound and determination of its concentration nih.govphytojournal.com
Mass Spectrometry (MS)Molecular weight and formula determinationMass-to-charge ratio, elemental composition phytojournal.comextractionmagazine.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationDetailed information on the arrangement of atoms in the molecule phytojournal.com

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis of Methyl 3,4,5-trimethoxycinnamate (B1233958)

The direct synthesis of Methyl 3,4,5-trimethoxycinnamate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor.

The formation of this compound from 3,4,5-trimethoxycinnamic acid is typically accomplished via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant.

A common procedure involves dissolving 3,4,5-trimethoxycinnamic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid (H₂SO₄) and refluxing the mixture. mdpi.com One reported synthesis using this method with a 3-hour reflux period achieved a high yield of 93%. mdpi.com Another similar protocol involving an 18-hour reflux resulted in an 80% yield after recrystallization. nih.gov

Optimization of this reaction has focused on reducing the lengthy reaction times. An improved approach utilized a Dean-Stark apparatus. nih.gov While the yield remained comparable at 81%, the reaction time was dramatically reduced to just one hour. nih.gov This enhancement is attributed to the effective removal of water, a byproduct of the esterification, which drives the reaction equilibrium toward the product side according to Le Châtelier's principle.

Table 1: Comparison of Esterification Methods for this compound Synthesis

Method Catalyst Reaction Time Yield Reference
Standard Reflux H₂SO₄ 18 hours 80% nih.gov
Standard Reflux H₂SO₄ 3 hours 93% mdpi.com
Dean-Stark H₂SO₄ 1 hour 81% nih.gov

The availability of this compound is dependent on the efficient synthesis of its precursor, 3,4,5-trimethoxycinnamic acid (TMCA). Several synthetic routes have been established for this purpose.

One prominent method is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with a compound containing an active methylene (B1212753) group, such as malonic acid. A green chemistry approach to this method uses ammonium (B1175870) bicarbonate as the catalyst and ethyl acetate (B1210297) as the solvent. Heating a mixture of 3,4,5-trimethoxybenzaldehyde, malonic acid, and ammonium bicarbonate at 140°C for two hours resulted in a 73% yield of 3,4,5-trimethoxycinnamic acid after purification. nih.gov

The Wittig reaction provides an alternative pathway. In this method, 3,4,5-trimethoxybenzaldehyde is reacted with a phosphorus ylide, typically generated from a phosphonium (B103445) salt like triphenylphosphine (B44618) and ethyl 2-bromoacetate. This approach has been reported to produce 3,4,5-trimethoxycinnamic acid in a 52% yield. researchgate.net

A different strategy begins with sinapic acid . This two-step process involves the methylation of sinapic acid to first yield this compound, followed by the hydrolysis of the ester group to afford the desired 3,4,5-trimethoxycinnamic acid. nih.gov This sequence has been reported with high yields of 95% for the methylation step and 80% for the hydrolysis step. nih.gov

Design and Synthesis of Novel this compound Analogues and Derivatives

The structural framework of 3,4,5-trimethoxycinnamic acid serves as a versatile scaffold for the development of new analogues and derivatives, primarily by modifying the carboxylic acid functional group. nih.gov

A wide array of ester and amide derivatives have been synthesized to explore structure-activity relationships. The general approach for synthesizing esters involves the conversion of 3,4,5-trimethoxycinnamic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂). researchgate.net This intermediate is then reacted with various substituted phenols or alcohols to yield the target esters. researchgate.net

Amide synthesis typically employs peptide coupling agents to facilitate the formation of the amide bond between 3,4,5-trimethoxycinnamic acid and a desired amine. Common coupling systems include:

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU). nih.gov

These methods have been used to generate libraries of diverse amides by coupling the acid with various aliphatic and aromatic amines. researchgate.netresearchgate.net An environmentally friendlier approach for creating amides has also been reported using an alkyl chloroformate and N-methyl morpholine (B109124) system. nih.gov

Table 2: Selected Coupling Reagents for Amide Synthesis from 3,4,5-Trimethoxycinnamic Acid

Coupling Reagent System Amine Substrate Examples Reference
EDCI / HOBt / TEA Various aliphatic amines researchgate.net
COMU Amino chalcones nih.gov
Alkyl chloroformate / N-methyl morpholine Aminobenzoic acids nih.gov

Beyond simple ester and amide formation at the carboxyl group, more complex structural diversification strategies have been pursued. These strategies involve creating hybrid molecules that incorporate the 3,4,5-trimethoxycinnamoyl moiety into other complex scaffolds. nih.gov

One notable example is the synthesis of chalcone-trimethoxycinnamide hybrids . This was achieved by synthesizing an amino-functionalized chalcone (B49325) and subsequently coupling it with 3,4,5-trimethoxycinnamic acid using the COMU coupling reagent. nih.gov This strategy combines two distinct pharmacophores into a single molecule.

Further diversification can be achieved by modifying other parts of the core structure, such as the alkene double bond or the methoxy (B1213986) groups on the phenyl ring, to broaden the range of accessible chemical space and potential biological activities. nih.gov

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods represent a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, studies on related cinnamic acid derivatives demonstrate the high potential of this approach.

Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), have been effectively used as biocatalysts for the esterification of cinnamic acid and its derivatives with various alcohols. nih.govresearchgate.net These enzymes operate under mild conditions and exhibit high selectivity, offering advantages over chemical catalysts. nih.gov For instance, immobilized lipases have been used to synthesize various flavor esters from cinnamic acid. researchgate.net Furthermore, immobilized Candida antarctica lipase B has been employed in the amidation step of a chemoenzymatic sequence to produce amides from hydroxycinnamic acids, including 3,4,5-trimethoxycinnamic acid. researchgate.net

Additionally, biocatalytic processes involving microorganisms have been studied. A strain of Pseudomonas putida has been shown to degrade 3,4,5-trimethoxycinnamic acid by first shortening the side chain and then performing oxidative demethylation. nih.gov While this is a degradative rather than a synthetic pathway, it underscores the existence of enzymes capable of recognizing and modifying this specific molecular scaffold.

Pharmacological and Biological Activities of Methyl 3,4,5 Trimethoxycinnamate and Its Derivatives

Anti-inflammatory Efficacy

MTC has demonstrated notable anti-inflammatory effects in various experimental models. Its ability to modulate key inflammatory processes highlights its potential as a therapeutic agent for inflammatory conditions.

Modulation of Pro-inflammatory Mediators

MTC has been shown to effectively suppress the production of several key pro-inflammatory mediators. In studies using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), MTC at concentrations of 5–20 µM significantly inhibited the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govomicsdi.org Furthermore, MTC treatment led to a reduction in the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two crucial mediators of the inflammatory response. nih.govomicsdi.orgmdpi.com This suppression is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govomicsdi.org

Cellular Models of Inflammation

The anti-inflammatory properties of MTC have been investigated in relevant cellular models of inflammation. In RAW264.7 macrophages, a widely used model for studying inflammation, MTC demonstrated a potent ability to curb the inflammatory cascade induced by LPS and IFNγ. nih.govomicsdi.org

A significant aspect of chronic inflammation, particularly in metabolic diseases, is the interaction between macrophages and adipocytes. To mimic this, a co-culture system of RAW264.7 macrophages and 3T3-L1 adipocytes has been utilized. nih.govscientificarchives.com In this model, MTC was found to reduce the secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). nih.govomicsdi.org This indicates that MTC can disrupt the inflammatory cross-talk between these two cell types.

Anti-inflammatory Mechanisms: Transcription Factor Regulation and Signaling Pathways

The anti-inflammatory effects of MTC are underpinned by its ability to modulate key transcription factors and signaling pathways that govern the inflammatory response. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. nih.govfrontiersin.org MTC has been shown to inhibit the NF-κB pathway by reducing the phosphorylation of IκB and the p65 subunit of NF-κB. nih.govomicsdi.org This inhibition leads to decreased NF-κB DNA binding and transcriptional activity. nih.govomicsdi.org

In addition to suppressing pro-inflammatory pathways, MTC also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. nih.govomicsdi.org Treatment with MTC resulted in enhanced DNA binding of Nrf2 and an increase in antioxidant response element (ARE)-luciferase activity. nih.govomicsdi.org

The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in inflammation. While the direct effects of MTC on all MAPK pathways are still under investigation, its ability to inhibit downstream inflammatory mediators suggests a potential modulatory role. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the production of IL-1β. The suppressive effect of MTC on IL-1β release suggests a possible interaction with the NLRP3 inflammasome pathway.

Antioxidant Potential

Free Radical Scavenging Mechanisms

MTC has been identified as a scavenger of hydroxyl radicals (·OH), one of the most reactive and damaging free radicals in biological systems. medchemexpress.com This scavenging activity helps to mitigate cellular damage caused by oxidative stress.

Cardiovascular System Modulation

Methyl 3,4,5-trimethoxycinnamate (B1233958) and its derivatives have demonstrated significant effects on the cardiovascular system, including antiarrhythmic, anti-platelet, and cardioprotective activities.

Antiarrhythmic Effects and Underlying Mechanisms (e.g., Calcium Channel Modulation)

Methyl 3,4,5-trimethoxycinnamate has been identified as a compound with the potential to protect the heart from arrhythmias. thegoodscentscompany.com Research indicates its primary mechanism of action involves the modulation of calcium channels. thegoodscentscompany.comnih.gov As a major metabolite of Polygala tenuifolia, the compound, also referred to as N6 in some studies, has been shown to suppress L-type calcium currents in cardiomyocytes. nih.gov This action is achieved without affecting the transient outward potassium current (Ito) or the steady-state potassium current (IK,SS). nih.gov

Studies on rabbit myocytes revealed that this compound markedly shortens the action potential duration at both 50% and 90% repolarization (APD50 and APD90) in a manner that is dependent on concentration and is reversible. nih.gov Furthermore, the compound effectively abolished early afterdepolarizations (EADs) induced by isoprenaline and BayK8644, and suppressed delayed afterdepolarizations (DADs) and other triggered activities. nih.gov These findings collectively suggest that the antiarrhythmic effects of this compound are mediated through its inhibitory action on calcium channels. nih.gov The compound has also been noted for its inhibitory effect on ventricular myocytes. biosynth.com

Table 1: Summary of Antiarrhythmic Effects of this compound

Effect Mechanism/Observation Source(s)
Action Potential Duration Markedly shortens APD50 and APD90 in a concentration-dependent, reversible manner. nih.gov
Calcium Channel Modulation Suppresses L-type calcium current. thegoodscentscompany.comnih.gov
Potassium Channel Effect No effect on transient outward (Ito) or steady-state (IK,SS) potassium currents. nih.gov
Triggered Activities Abolishes induced EADs and suppresses DADs. nih.gov

Anti-platelet Aggregation Activity

This compound is recognized for its anti-platelet aggregation activity. nih.gov Research has also extended to its derivatives, particularly amides of its precursor, 3,4,5-trimethoxycinnamic acid (TMCA). Synthetic substituted cinnamoyl-tyramine analogues have been evaluated for this activity. nih.gov

Two amide derivatives, S68 and S69, demonstrated moderate platelet anti-aggregatory effects. nih.gov These compounds were shown to inhibit platelet-activating factor (PAF) receptor binding to rabbit platelets. nih.gov Specifically, at a concentration of 30 μg/mL, derivatives S68 and S69 inhibited PAF-induced platelet aggregation by 28.8% and 39.3%, respectively. nih.gov Structure-activity relationship (SAR) analysis suggested that the 3,4-dimethoxycinnamoyl group could be beneficial for this activity. nih.gov

Table 2: Anti-platelet Aggregation Activity of TMCA Amide Derivatives

Compound Inhibition of PAF Receptor Binding (20 μg/mL) Inhibition of PAF-Induced Platelet Aggregation (30 μg/mL) Inhibition of PAF-Induced Platelet Aggregation (50 μg/mL) Source
S68 12% 28.8% 24.4% nih.gov
S69 19% 39.3% 29.1% nih.gov

Effects on Cardiac Hypertrophy and Myocardial Apoptosis

Research indicates that this compound may have a cardioprotective role by mitigating pathological changes in the heart muscle. The compound has been shown to be effective in blocking cardiac hypertrophy and myocardial apoptosis. biosynth.com It has also been observed to induce apoptosis in rat heart cells, a complex finding that may relate to its role in regulating cellular turnover in cardiac tissue. biosynth.com

Neuropharmacological and Central Nervous System Activities

The parent compound and its precursors have been investigated for their effects on the central nervous system, revealing sedative, anxiolytic, and anticonvulsant properties.

Sedative and Anxiolytic Effects

The precursor to the methyl ester, 3,4,5-trimethoxycinnamic acid (TMCA), has a history of use in traditional medicine for treating insomnia and has demonstrated sedative activity. nih.govmdpi.com Studies have shown that TMCA treatment can ameliorate anxiety- and depression-like behaviors provoked by restraint stress in mice. nih.gov This was evidenced by an increased time spent in the open arms of the elevated plus maze (EPM) and reduced immobility in the forced swim test (FST). nih.gov

Derivatives of TMCA (dTMCA) have also been investigated for their anxiolytic properties. nih.gov In studies using rats subjected to stress from immobilization and electric shocks, these derivatives were found to ameliorate anxiety, as shown by an extended period of time spent in the open arms of the EPM. nih.govresearchgate.net Furthermore, two selected derivatives, TMCA#5 and TMCA#9, were able to restore the stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of the rat brain. nih.gov

Anticonvulsant Properties and GABAAergic System Modulation

3,4,5-trimethoxycinnamic acid (TMCA), the precursor of this compound, has been reported to possess anticonvulsant activity. nih.govmdpi.com Mechanistic studies suggest that it functions as a GABAA/BZ receptor agonist, which is a common target for anti-seizure therapies. nih.gov The GABAergic system plays a crucial role in regulating neuronal excitability, and its potentiation is a key mechanism for many anticonvulsant drugs. For instance, drugs like phenobarbital (B1680315) and valproic acid are known to facilitate GABAergic inhibitory postsynaptic potentials (GABA-IPSP), thereby reducing neuronal firing. nih.gov The action of TMCA as a GABAA/BZ receptor agonist aligns with this established mechanism for anticonvulsant effects. nih.gov

Anti-stress Mechanisms: Neurotransmitter Regulation (e.g., Norepinephrine) and HPA Axis Modulation

Research suggests that 3,4,5-trimethoxycinnamic acid (TMCA), a related compound, and its derivatives possess anti-stress properties. Studies on mice subjected to restraint stress have shown that TMCA treatment can alleviate anxiety- and depression-like behaviors. nih.govnih.gov This effect is associated with the modulation of specific brain regions and molecular pathways. For instance, TMCA treatment has been observed to reverse the stress-induced reduction of SC1, a target of ΔFosB, in the nucleus accumbens of mice. nih.gov

Furthermore, the broader class of 5-HT1A receptor agonists, which share some functional similarities with the signaling pathways affected by TMCA, are known to influence the hypothalamo-pituitary-adrenal (HPA) axis. nih.gov The HPA axis is a critical neuroendocrine system that governs the body's response to stress. Activation of the HPA axis leads to the release of corticosteroids, which play a role in adapting to stressful situations. nih.gov In pigs, maternal stress during pregnancy has been shown to alter the HPA axis function and neurotransmitter systems, such as increasing norepinephrine (B1679862) concentration in the hippocampus of the offspring. enseignementsup-recherche.gouv.fr While direct evidence for this compound is still emerging, the activities of related compounds point towards a potential role in modulating neurotransmitter systems and the HPA axis to exert anti-stress effects.

Potential Antinarcotic Effects: Serotonergic Receptor Interactions (e.g., 5-HT1A Receptor Agonism)

The potential antinarcotic effects of this compound may be linked to its interaction with the serotonergic system, particularly the 5-HT1A receptors. Selective serotonin (B10506) reuptake inhibitors (SSRIs) are known to exert their effects by increasing serotonin levels, which in turn acts on various serotonin receptors, including 5-HT1A and 5-HT1B. nih.gov Agonists of the 5-HT1A receptor have demonstrated protective effects against emotional changes induced by stress. nih.gov This suggests that compounds that can modulate 5-HT1A receptor activity may have therapeutic potential in conditions related to stress and potentially addiction. The anxiolytic and antidepressant-like effects observed with TMCA, a closely related compound, further support the involvement of neurochemical pathways that are also relevant to antinarcotic research. nih.gov

Effects on Cognitive Function and Neuroprotection

This compound, isolated from Polygala tenuifolia, has shown promise in enhancing cognitive function. nih.gov It has been found to improve long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. nih.gov This enhancement is thought to be mediated through the activation of protein kinase A (PKA) and calcium-permeable AMPA receptors. nih.gov In silico molecular docking studies have further supported the binding of this compound to PKA. nih.gov These findings suggest a potential for this compound in improving cognitive function, particularly in the context of neurodegenerative conditions like Alzheimer's disease. nih.gov

The neuroprotective properties of compounds with similar structural features are also noteworthy. For instance, Methylene (B1212753) Blue, a redox agent with high bioavailability to mitochondria, has been investigated for its memory-enhancing and neuroprotective effects against mitochondrial dysfunction in models of neurodegenerative diseases. nih.gov This highlights the potential for compounds that can support mitochondrial function and offer antioxidant effects to be beneficial for brain health.

Anti-proliferative and Cytotoxic Effects (Anticancer Research)

This compound and its derivatives have been a subject of interest in anticancer research due to their anti-proliferative and cytotoxic activities. nih.gov These compounds are found in various medicinal plants and have been synthesized to create analogues with enhanced therapeutic properties. nih.gov

In Vitro Cytotoxicity in Cancer Cell Lines

Derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated cytotoxic effects against a range of human cancer cell lines. For example, certain amide derivatives have shown significant antitumor potency. nih.gov One such amide, S14, exhibited potent inhibitory activity against A549, HCT116, MDA-MB-231, and Hep3B cancer cells. nih.gov Another amide, S15, was identified as a promising compound against MDA-MB-231 cells and induced apoptosis in several tested cell lines. nih.gov Furthermore, a ciprofloxacin (B1669076) chalcone (B49325) hybrid containing the 3,4,5-trimethoxy moiety displayed concentration and time-dependent reduction in the viability of human HepG2 and MCF7 cells. waocp.org

Here is an interactive data table summarizing the in vitro cytotoxicity of some 3,4,5-trimethoxycinnamic acid derivatives:

CompoundCancer Cell LineIC50 (µM)
Amide S14A5493.94
Amide S14HCT1169.85
Amide S14MDA-MB-2316.07
Amide S14Hep3B16.69
Amide S15MDA-MB-2316.6
Amide S19U-9379.7
Amide S19HeLa38.9

IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro.

Mechanistic Investigations of Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. For instance, amide S15 was found to induce apoptosis in multiple cancer cell lines. nih.gov A ciprofloxacin chalcone hybrid with a 3,4,5-trimethoxy group was shown to cause pre-G1 apoptosis and cell cycle arrest at the G2/M stage in HepG2 and MCF7 cells. waocp.org This was accompanied by an up-regulation of the tumor suppressor protein p53. waocp.org

Mechanistic studies have revealed that some derivatives act through the intrinsic mitochondrial pathway of apoptosis. This involves the dissipation of the mitochondrial membrane potential and the activation of caspases, which are key executioners of apoptosis. For example, a novel khellactone (B107364) derivative was found to induce apoptosis in human hepatoma cells through the mitochondria-mediated intrinsic pathway, involving the activation of caspase-9 and caspase-3. researchgate.net Similarly, studies on other cytotoxic compounds have shown downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from mitochondria and subsequent caspase activation. waocp.org

Antimicrobial and Antiviral Properties

Esters of 3,4,5-trimethoxycinnamic acid have been reported to possess notable antimicrobial and antiviral activities. researchgate.net For example, Rescinnamine, an ester of a related cinnamic acid derivative, has demonstrated significant inhibitory effects against the SARS coronavirus (SARS-CoV), with a minimal inhibitory concentration of 10 μM. nih.gov The broad spectrum of biological activities associated with TMCA esters and amides includes their potential as antimicrobial and antiviral agents, making them an important area of research in drug discovery. nih.govresearchgate.net

Anti-melanogenic and Hypopigmenting Activities

This compound (MTC) and its derivatives have demonstrated potential as agents for reducing skin pigmentation. This activity is primarily attributed to their ability to inhibit key enzymatic processes and modulate the production of melanin (B1238610).

Tyrosinase Inhibition Mechanisms

Tyrosinase is a crucial enzyme in the process of melanogenesis, catalyzing the initial steps of melanin synthesis. researchgate.net MTC and its related compound, ethyl 3,4,5-trimethoxycinnamate (ETC), have been shown to directly inhibit mushroom tyrosinase activity. koreascience.kr This inhibition is a key mechanism behind their anti-melanogenic effects. The inhibitory action on tyrosinase can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, where the inhibitor molecule binds to the enzyme's active site or to the enzyme-substrate complex, thereby reducing its catalytic efficiency. nih.govnih.gov For instance, some inhibitors act as copper chelators, targeting the copper ions in the active site of tyrosinase, which are essential for its function. nih.gov Others may act as suicide substrates, where the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme. nih.gov While the precise kinetic mechanism for MTC is not fully detailed in the provided information, its ability to reduce mushroom tyrosinase activity is a confirmed aspect of its anti-melanogenic properties. koreascience.kr

Another related compound, 3,4,5-trimethoxycinnamate thymol (B1683141) ester (TCTE), also known as Melasolv, has been shown to inhibit melanogenesis. nih.govresearchgate.netnih.gov Its mechanism involves partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ), which in turn modulates melanin synthesis. nih.gov

Melanin Production Modulation

Similarly, TCTE has been shown to significantly inhibit melanogenesis in various cell models, including immortalized normal murine melanocytes (melan-a cells), α-MSH-stimulated B16 murine melanoma cells, and primary normal human melanocytes. nih.gov In a 3D human skin equivalent model, TCTE not only decreased melanin content but also suppressed the transfer of melanin from melanocytes to the surrounding epidermal layers. nih.gov

The following table summarizes the observed effects of MTC and its derivatives on melanogenesis:

CompoundCell Line/ModelObserved EffectReference
This compound (MTC) B16F10 melanoma cellsDecreased α-MSH-induced melanin production; Reduced mushroom tyrosinase activity; Reduced cellular tyrosinase protein expression. koreascience.kr
Ethyl 3,4,5-trimethoxycinnamate (ETC) B16F10 melanoma cellsStrong inhibitory effect on α-MSH-induced melanin production; Reduced mushroom tyrosinase activity; Reduced cellular tyrosinase protein expression. koreascience.kr
3,4,5-Trimethoxycinnamate thymol ester (TCTE/Melasolv) Melan-a cells, B16 cells, Normal human melanocytes, 3D human skin equivalentSignificantly inhibited melanogenesis; Decreased melanin content; Suppressed melanin transfer. nih.govnih.gov

Cholinesterase Inhibitory Activity

Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their ability to inhibit cholinesterases, enzymes that play a critical role in the nervous system by breaking down acetylcholine (B1216132) and butyrylcholine.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A series of twelve 3,4,5-trimethoxycinnamates were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.netdoaj.org Among these, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate demonstrated the most potent inhibition against both AChE and BChE, with IC50 values of 46.18 µM and 32.46 µM, respectively. mdpi.comresearchgate.net Another derivative, 2-fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, exhibited the highest selectivity for BChE inhibition. mdpi.comresearchgate.netdoaj.org

The following table presents the inhibitory activities of selected 3,4,5-trimethoxycinnamate derivatives against AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) for BChEReference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate 46.1832.461.42 mdpi.comresearchgate.net
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate --1.71 mdpi.comresearchgate.netdoaj.org

Kinetic Studies of Enzyme Inhibition

Kinetic studies were performed to understand the mechanism by which these compounds inhibit cholinesterases. The most potent inhibitor, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, was found to act as a mixed-type inhibitor for both AChE and BChE. mdpi.comdoaj.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate. mdpi.com

Antileishmanial and Trypanocidal Activities

Derivatives of this compound have also been explored for their potential to combat parasitic diseases like leishmaniasis and Chagas disease.

Research into a series of piplartine-inspired esters, which are structurally related to MTC, has revealed promising trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com One particular analogue, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, showed significant activity against both the epimastigote and trypomastigote forms of the parasite, with IC50 values of 28.21 µM and 47.02 µM, respectively. mdpi.com The mechanism of action for this compound appears to involve the induction of oxidative stress and mitochondrial damage in the parasite. mdpi.com

Another study investigated 3-(3,4,5-trimethoxyphenyl) propanoic acid, a related compound, for its activity against Leishmania amazonensis. This compound demonstrated a dose-dependent leishmanicidal effect on the promastigote forms of the parasite, with an IC50 of 145 µg/mL. scielo.brresearchgate.net

The following table summarizes the antiparasitic activities of these related compounds:

CompoundParasiteFormIC50Mechanism of ActionReference
(E)-Furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate Trypanosoma cruziEpimastigote28.21 µMInduction of oxidative stress and mitochondrial damage mdpi.com
Trypomastigote47.02 µM mdpi.com
3-(3,4,5-Trimethoxyphenyl) propanoic acid Leishmania amazonensisPromastigote145 µg/mLNot specified scielo.brresearchgate.net

Metabolic Regulation and Glucose Homeostasis

The phenylpropanoid this compound (MTC) has demonstrated potential in modulating metabolic processes, particularly in the context of glucose balance. Research indicates its involvement in enhancing glucose uptake and activating key signaling pathways that are central to cellular energy regulation.

Glucose Uptake Enhancement

Studies have shown that MTC can enhance the uptake of glucose in adipocytes (fat cells). In a co-culture model of macrophages and adipocytes, MTC was found to increase glucose uptake. nih.gov This effect is significant as impaired glucose uptake in peripheral tissues like adipose tissue is a hallmark of insulin (B600854) resistance. The mechanism behind this enhancement appears to be linked to the activation of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy sensing. nih.gov

The table below summarizes the effect of MTC on glucose uptake in an experimental setting.

Cell TypeTreatmentOutcomeReference
3T3-L1 Adipocytes (in co-culture with RAW264.7 macrophages)This compound (MTC)Enhanced glucose uptake nih.gov

AMPKα Activation and Related Pathways

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular and whole-body energy homeostasis. nih.gov Its activation can trigger a cascade of events that promote glucose uptake and utilization. Research has demonstrated that MTC leads to the activation of the α-subunit of AMPK (AMPKα) in adipocytes. nih.gov This activation is a key component of the compound's ability to enhance glucose uptake. nih.gov

When the interaction between macrophages and adipocytes was induced, it led to a decrease in the phosphorylation (and thus activation) of AMPKα in the adipocytes. However, treatment with MTC was able to counteract this effect, suppressing the dephosphorylation of AMPKα that was mediated by macrophage activation. nih.gov This suggests that MTC helps maintain AMPK in its active state even in an inflammatory environment, which is often associated with metabolic dysfunction.

To further confirm the role of AMPK in the glucose-enhancing effects of MTC, experiments using an AMPK inhibitor, compound C, were conducted. The results showed that the glucose uptake-promoting effect of MTC in adipocytes was partially reversed by this inhibitor, solidifying the link between MTC, AMPKα activation, and improved glucose metabolism. nih.gov

The following table details the findings related to MTC's impact on AMPKα activation.

Cell SystemConditionEffect of MTCKey FindingReference
Macrophage-adipocyte co-cultureMacrophage activation-mediated dephosphorylation of AMPKαSuppressed the dephosphorylation of AMPKα in adipocytesMTC helps maintain AMPKα in an active state. nih.gov
3T3-L1 AdipocytesPresence of AMPK inhibitor (compound C)The glucose uptake promoting effect was partially reversedConfirms the role of AMPKα in MTC's mechanism of action. nih.gov

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Substitution Pattern on Bioactivity

The number and position of methoxy (-OCH₃) groups on the phenyl ring of cinnamic acid derivatives are determinant factors for their biological activity. nih.gov The 3,4,5-trimethoxy substitution pattern, as seen in Methyl 3,4,5-trimethoxycinnamate (B1233958), is a recurring motif in many bioactive molecules and is considered a privileged structural scaffold in drug discovery. nih.govresearchgate.net

Research indicates that this specific arrangement is crucial for a range of activities. For instance, SAR studies have shown that the 3,4,5-trimethoxy substitution on the aromatic ring is an important feature for aldose reductase inhibitory activity. nih.gov In studies on antitumor agents, cinnamic acid esters with multiple methoxy group substitutions demonstrated superior performance compared to other substituted analogs. nih.gov The methoxy phenol (B47542) moiety is generally recognized as a key feature responsible for the antioxidant, anti-inflammatory, and antiproliferative activities of this class of compounds. researchgate.net

The position of the methoxy group significantly impacts bioactivity, an effect attributed to electronic and steric factors. Studies on related aromatic compounds have shown that a methoxy group in the para position tends to enhance activity due to its electron-donating mesomeric effect, while a meta substitution has less impact. nih.gov Conversely, an ortho substitution can lead to a significant decrease in activity, possibly due to steric hindrance or unfavorable intramolecular interactions. nih.gov

Impact of Ester Moiety on Pharmacological Profiles

Esterification of the carboxylic acid group of 3,4,5-trimethoxycinnamic acid (TMCA) is a common and effective strategy for modifying its pharmacokinetic and pharmacodynamic properties. nih.gov The nature of the alcohol component of the ester can significantly influence the compound's bioactivity.

SAR studies have revealed that the size and characteristics of the ester group are critical. For example, the chain length of the alcohol moiety in cinnamic acid esters was found to have a significant effect on the inhibition of TNF-alpha-induced expression of ICAM-1, a key molecule in inflammatory processes. researchgate.net

A series of twelve 3,4,5-trimethoxycinnamate esters were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com The results, summarized in the table below, demonstrate how varying the phenyl ester group alters potency and selectivity. 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (Compound 7) was the most potent inhibitor against both enzymes, while 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate (Compound 6) showed the highest selectivity for BChE. mdpi.com This highlights the subtle but significant role of the ester moiety in defining the pharmacological profile.

Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Esters mdpi.com
CompoundEster GroupAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (SI = AChE/BChE)
62-Fluorophenyl57.8933.801.71
72-Chlorophenyl46.1832.461.42

Role of Cinnamic Acid Backbone Modifications

The core structure of cinnamic acid, particularly the α,β-unsaturated double bond, is a critical element for the bioactivity of its derivatives. nih.govresearchgate.net This conjugated system connects the aromatic ring to the carbonyl group, creating a planar and rigid structure that influences how the molecule interacts with biological targets.

SAR studies have confirmed the importance of this double bond. Its presence in the cinnamic acid group was found to be essential for potent P-gp-modulating and BCRP-modulating activities, which are relevant for overcoming multidrug resistance in cancer. nih.gov Similarly, the α,β-double bond was identified as a significant structural feature for the inhibition of ICAM-1 expression and for aldose reductase inhibitory effects. nih.govresearchgate.net Modifications to this backbone, such as saturation of the double bond, often lead to a significant reduction or complete loss of these specific activities.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational methods, including molecular docking, are powerful tools for elucidating the SAR of Methyl 3,4,5-trimethoxycinnamate and its analogs at the molecular level. jbcpm.comnih.gov These in silico techniques predict the preferred binding orientation of a ligand (the compound) to a biological target (a protein or enzyme) and estimate the strength of the interaction, often expressed as a binding energy score. jbcpm.comniscpr.res.in

Molecular docking studies on related compounds have provided valuable insights. For example, docking of trans-4-(trifluoromethyl)cinnamic acid into the active site of histone deacetylase 8 (HDAC8) revealed a binding energy of -6.10 kcal/mol, suggesting a stable interaction. niscpr.res.in Such studies help identify key amino acid residues in the target's binding pocket that interact with specific functional groups on the ligand, such as the methoxy groups or the carbonyl oxygen of the ester. This information can explain why certain structural modifications enhance or diminish activity.

In the study of cholinesterase inhibitors, computational analysis via a Lineweaver–Burk plot was used to determine that the most potent 3,4,5-trimethoxycinnamate derivative acts as a mixed-type inhibitor for both AChE and BChE. mdpi.com Furthermore, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. scholarsresearchlibrary.comjmchemsci.com A QSAR model is a mathematical equation that relates numerical descriptors of the chemical structure (e.g., electronic, steric, and hydrophobic parameters) to a quantitative measure of bioactivity, such as the IC₅₀ value. scholarsresearchlibrary.com

For a series of 3',4',5'-trimethoxychalcone analogs, which are structurally related to this compound, 2D-QSAR studies were performed to model their anti-inflammatory and antitumor activities. scholarsresearchlibrary.com Using multiple linear regression (MLR), a statistically significant model for anti-inflammatory activity was developed with a squared correlation coefficient (r²) of 0.9751. scholarsresearchlibrary.com The model identified several key descriptors contributing to the activity:

Quadrupole 2: Relates to the magnitude of the quadrupole moment. scholarsresearchlibrary.com

SK Most Hydrophobic Hydrophilic Distance: The distance between the most hydrophobic and hydrophilic points on the molecule's surface. scholarsresearchlibrary.com

T_O_O_5: The count of oxygen atoms separated by five bonds. scholarsresearchlibrary.com

These descriptors provide quantitative insights into the physicochemical properties that drive biological activity. A validated QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process and prioritizing the most promising candidates for further development. jmchemsci.com

Pharmacokinetic and Metabolic Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Direct and comprehensive ADME studies on Methyl 3,4,5-trimethoxycinnamate (B1233958) are not extensively available in the public domain. However, its pharmacokinetic properties can be largely inferred from studies on its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), and other related cinnamic acid derivatives.

Upon oral administration, it is anticipated that Methyl 3,4,5-trimethoxycinnamate undergoes rapid hydrolysis, likely mediated by esterase enzymes present in the gastrointestinal tract and plasma, to yield 3,4,5-trimethoxycinnamic acid and methanol (B129727). The subsequent absorption and distribution would then primarily concern TMCA. Studies on cinnamic acid and its derivatives have shown that they are readily absorbed from the small intestine.

The metabolism of TMCA in rats has been investigated, revealing several key pathways. The primary metabolic reactions include the hydrogenation of the alkene double bond, O-demethylation of the methoxy (B1213986) groups, and para-dehydroxylation. Furthermore, the resulting metabolites are known to be excreted in the urine, partly as glucuronide and/or sulfate (B86663) conjugates. tandfonline.com The involvement of intestinal microflora has been shown to be significant in some of these metabolic transformations, particularly in the hydrogenation of the side chain. tandfonline.com

Metabolite Identification and Characterization (e.g., Interconversion with 3,4,5-Trimethoxycinnamic Acid)

The primary and most immediate metabolic step for this compound is its hydrolysis to 3,4,5-trimethoxycinnamic acid (TMCA). nih.gov This conversion is a critical aspect of its metabolic profile.

Subsequent to the formation of TMCA, a series of metabolites have been identified in the urine of rats. These metabolites provide a detailed look into the biotransformation of the core molecule. The identified urinary metabolites of 3,4,5-trimethoxycinnamic acid after oral administration in rats are presented in the table below.

MetaboliteMetabolic ReactionDetected in Urine (Rat)
3,4,5-Trimethoxyphenylpropionic acidHydrogenation of the double bondYes
4-Hydroxy-3,5-dimethoxycinnamic acidO-demethylationYes
4-Hydroxy-3,5-dimethoxyphenylpropionic acidHydrogenation and O-demethylationYes
3,4-Dihydroxy-5-methoxyphenylpropionic acidHydrogenation and di-O-demethylationYes
3,5-Dihydroxyphenylpropionic acidHydrogenation and complete p-dehydroxylation and m-O-demethylationYes

This table is based on the metabolic studies of 3,4,5-trimethoxycinnamic acid in rats. tandfonline.com

Enzyme-Mediated Biotransformation Pathways

The biotransformation of this compound and its principal metabolite, TMCA, is mediated by several classes of enzymes.

Esterases: The initial hydrolysis of the methyl ester bond in this compound is catalyzed by non-specific esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. nih.gov This reaction is generally rapid and efficient.

Cytochrome P450 (CYP) Enzymes: The O-demethylation of the methoxy groups on the aromatic ring is a key metabolic step for TMCA. This reaction is typically mediated by cytochrome P450 monooxygenases. rsc.orgnih.gov While the specific CYP isozymes responsible for the demethylation of TMCA have not been definitively identified, various CYP enzymes are known to catalyze the O-demethylation of other methoxylated aromatic compounds. nih.govnih.gov

Reductases and Dehydrogenases: The hydrogenation of the double bond in the cinnamic acid side chain to form phenylpropionic acid derivatives is another significant metabolic pathway. This reaction is likely carried out by reductases, with evidence suggesting a major contribution from the intestinal microflora. tandfonline.com The reverse reaction, dehydrogenation, has also been observed to occur in the tissues. tandfonline.com

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): The hydroxylated metabolites of TMCA can undergo phase II conjugation reactions. These reactions, catalyzed by UGTs and SULTs, increase the water solubility of the metabolites, facilitating their excretion in the urine. tandfonline.com

Advanced Analytical Techniques for Research on Methyl 3,4,5 Trimethoxycinnamate

Chromatographic Methods (e.g., HPLC, UPLC, GC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of Methyl 3,4,5-trimethoxycinnamate (B1233958) from complex mixtures such as natural product extracts and biological fluids.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of Methyl 3,4,5-trimethoxycinnamate and related compounds. It is frequently employed for the quality control of herbal extracts, such as those from Polygala tenuifolia, where related 3,4,5-trimethoxycinnamic acid (TMCA) esters serve as quality markers rsc.org. In pharmacokinetic studies, HPLC methods, including three-dimensional HPLC (3D-HPLC), have been developed to determine the concentration of this compound and its primary metabolite, 3,4,5-trimethoxycinnamic acid, in rat plasma. youtube.com. These methods are crucial for understanding the absorption, distribution, metabolism, and excretion of the compound in vivo youtube.com.

Ultra-High Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. While specific UPLC methods for this compound are not extensively detailed, the technique is a powerful tool in plant metabolomics for comprehensively analyzing chemical components mdpi.com. Its application would be ideal for high-throughput screening of extracts or for detailed metabolomic profiling to identify subtle changes in biological systems in response to the compound mdpi.comresearchgate.net.

Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), gas chromatography is a robust method for identifying volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, which provides detailed mass spectra useful for its unambiguous identification in various samples chemrxiv.org. This technique has been applied in the broader analysis of complex chemical mixtures, such as those resulting from lignin depolymerization, where various methoxylated aromatic compounds are present frontiersin.orgnih.gov. The Kovats retention index, a key parameter in GC, has been experimentally determined for this compound, aiding its identification in complex chromatograms chemrxiv.org.

Table 1: Applications of Chromatographic Methods in the Analysis of this compound and Related Compounds.
TechniquePrimary ApplicationSample TypeKey Findings/UtilityReference
HPLCPharmacokinetics, Quality ControlRat Plasma, Herbal ExtractsQuantification of the compound and its metabolites; Standardization of natural product extracts. rsc.orgyoutube.com
UPLCMetabolomics, High-Throughput AnalysisBiological Fluids, Plant ExtractsHigh-resolution separation for comprehensive metabolite profiling. mdpi.comresearchgate.net
GC-MSIdentification and QuantificationNatural Product Extracts, Chemical MixturesProvides structural information via mass spectra for definitive identification. chemrxiv.orgfrontiersin.org

Spectroscopic Characterization Applications in Research

Spectroscopic methods are indispensable for the structural elucidation of this compound and its synthetic or metabolic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful techniques for the de novo structural determination and confirmation of organic molecules. Detailed 1H and 13C NMR data for this compound have been reported, providing a spectral fingerprint for its identification. nih.gov. In synthetic chemistry research, NMR is routinely used to confirm the successful synthesis of derivatives. For instance, studies preparing a series of nature-inspired 3,4,5-trimethoxycinnamates have used 1H-NMR and 13C-NMR to verify the structures of the newly formed esters nih.gov.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS, GC-MS), is vital for both structural confirmation and metabolite identification. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its derivatives nih.gov. Tandem mass spectrometry (MS/MS) is used to fragment ions, and the resulting fragmentation pattern provides structural information that is critical for identifying metabolites in biological samples chemrxiv.org. For example, the fragmentation of the parent ion of this compound can help distinguish it from other isomers and identify metabolic modifications to the molecule.

Table 2: Key Spectroscopic Data for the Characterization of this compound.
TechniqueApplicationReported Data / FindingReference
1H NMRStructural ConfirmationCharacteristic signals for vinylic protons (δ 7.59, 6.33), aromatic protons (δ 6.73), and methoxy (B1213986) groups (δ 3.87, 3.79). nih.gov
13C NMRStructural ConfirmationSignals corresponding to carbonyl, aromatic, vinylic, and methoxy carbons confirming the carbon skeleton. nih.gov
HR-MSMolecular Formula DeterminationAccurate mass measurement to confirm the elemental composition of synthetic derivatives. nih.gov
MS/MSMetabolite IdentificationProvides fragmentation patterns to identify structural modifications in metabolites. chemrxiv.org

In Vitro and In Vivo Bioanalytical Assays

To understand the pharmacological potential of this compound, a variety of in vitro and in vivo bioanalytical assays are utilized. These assays measure the biological activity of the compound and its derivatives on specific molecular targets, cells, and whole organisms.

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, such as in cell cultures or with isolated enzymes. They are essential for initial screening and mechanism-of-action studies.

Enzyme Inhibition Assays: A series of 3,4,5-trimethoxycinnamates were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases nih.gov.

Cytotoxicity Assays: The antitumor potential of related TMCA esters has been evaluated against various human cancer cell lines, including breast (MDA-MB231), prostate (PC-3), and cervical (HeLa) cancer cells, typically by measuring cell viability to determine the half-maximal inhibitory concentration (IC50) rsc.org.

Cell-Based Functional Assays: The effects of this compound on cellular processes are investigated using specific cell lines. For example, its anti-melanogenic properties were evaluated by measuring melanin (B1238610) production and tyrosinase activity in B16F10 melanoma cells. nih.gov. In another study, its anti-inflammatory effects were assessed in RAW264.7 macrophages by measuring levels of nitric oxide (NO), prostaglandins (PGE2), and various cytokines nih.gov.

In Vivo Assays: These assays are conducted in living organisms, most commonly in animal models like mice and rats, to evaluate the systemic effects of a compound.

Animal Models of Disease: Derivatives of the related 3,4,5-trimethoxycinnamic acid have been investigated for their anxiolytic effects in mice and rats subjected to stress-induced anxiety models acs.org.

Electrophysiological Studies: The potential antiarrhythmic effect of this compound was investigated by studying its ability to suppress triggered activities in isolated rabbit cardiac myocytes acs.org.

Advanced Imaging Techniques in Cellular and Tissue Studies

While direct imaging studies focusing specifically on this compound are not widely reported, advanced imaging techniques offer powerful potential for visualizing its subcellular localization and mechanism of action. Methodologies applied to similar cinnamic acid derivatives provide a clear roadmap for future research.

Fluorescence Microscopy and Fluorescent Probes: A key strategy for imaging non-fluorescent small molecules is to either synthesize fluorescent derivatives or use fluorescent dyes that report on cellular processes affected by the compound.

Synthetic Fluorescent Analogs: Cinnamic acid has been conjugated with fluorescent molecules like coumarin to create probes that can detect enzymes such as α-glucosidase. nih.gov. A similar approach could be used to create a fluorescent analog of this compound to track its uptake and distribution within cells using techniques like confocal microscopy. Research on other cinnamamide derivatives has successfully used this strategy to create fluorescent agents that localize to mitochondria and act as anticancer agents.

Functional Imaging with Dyes: The effect of a compound on cellular ion concentrations or membrane potential can be visualized using specific dyes. For example, studies on caffeic acid derivatives have used calcium-sensitive dyes (e.g., FLIPR Calcium 6) and confocal microscopy to image changes in intracellular calcium release in cardiomyocytes, providing insight into the compound's effect on ion channels and pumps.

Applications in Cellular and Tissue Studies:

Subcellular Localization: By tagging the molecule with a fluorophore, its accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes) could be visualized, providing clues about its molecular targets and mechanism of action chemrxiv.org.

Tracking Cellular Uptake and Efflux: Nanoparticle formulations designed to carry cinnamaldehyde have been shown to enable fluorescence imaging, which helps in tracking their uptake into cells and subsequent drug release rsc.org.

Co-localization Studies: Immunofluorescence can be combined with fluorescent analogs to see if the compound co-localizes with specific proteins of interest within the cell, as demonstrated in studies of P-glycoprotein-targeted fluorescent conjugates chemrxiv.org.

While the application of these advanced imaging techniques directly to this compound remains a future research area, the existing studies on related phenylpropanoids clearly demonstrate the feasibility and high value of this approach for elucidating its cellular and molecular biology.

Future Directions and Therapeutic Potential

Lead Optimization and Drug Development Prospects

The chemical scaffold of 3,4,5-trimethoxycinnamic acid (TMCA), the precursor to Methyl 3,4,5-trimethoxycinnamate (B1233958), is considered a "privileged structure" in medicinal chemistry. nih.gov This designation highlights its versatility in binding to multiple biological targets, making it an excellent starting point for drug discovery and development.

Structure-Activity Relationship (SAR) Studies: A primary focus for future research is the systematic modification of the Methyl 3,4,5-trimethoxycinnamate structure to enhance its potency, selectivity, and pharmacokinetic profile. SAR studies are crucial in this endeavor, providing insights into how specific chemical alterations influence biological activity. nih.gov For example, research on related compounds has shown that modifying the ester group can significantly impact efficacy. One study demonstrated that ethyl 3,4,5-trimethoxycinnamate exhibited better leishmanicidal activity than this compound, suggesting that even minor structural changes can lead to improved therapeutic outcomes. mdpi.com

Analog Synthesis: The synthesis of ester and amide analogs of TMCA is an active area of research aimed at developing drug-like candidates with a broad spectrum of medicinal properties, including antitumor, antiviral, and antimicrobial effects. nih.gov The TMCA moiety has been successfully used to modify other natural products, enhancing their ability to overcome multidrug resistance (MDR) in cancer cells by inhibiting transporters like P-glycoprotein. nih.gov These findings underscore the potential of using this compound as a template for creating novel, more effective therapeutic agents. Further exploration into different ester and amide derivatives is a promising strategy for lead optimization.

Table 1: Comparison of Leishmanicidal Activity
CompoundObserved ActivityImplication for Lead Optimization
This compoundLeishmanicidal activityServes as a baseline lead compound.
Ethyl 3,4,5-trimethoxycinnamateBetter leishmanicidal activity than the methyl ester. mdpi.comDemonstrates that modifying the alkyl chain of the ester can enhance potency.

Combination Therapies and Synergistic Effects

The potential of this compound in combination with existing therapeutic agents is a largely unexplored but highly promising area of research. Chronic and complex diseases such as cancer and inflammatory disorders often require multi-target therapeutic approaches. While current research has focused on the standalone activities of this compound and its derivatives, future studies should investigate its synergistic effects with conventional drugs. For instance, its demonstrated anti-inflammatory properties could complement the action of standard anti-inflammatory drugs, potentially allowing for lower doses and reduced side effects. Similarly, its ability to modulate MDR in cancer cells suggests a possible role as an adjuvant in chemotherapy to enhance the efficacy of existing anticancer drugs. Systematic investigation into these potential synergistic interactions is a critical next step.

Translational Research Opportunities

Translating the promising in vitro findings for this compound into in vivo and eventually clinical applications is a key objective. The compound has shown significant biological effects in various cell-based and preclinical models, which now require validation in more complex biological systems.

Preclinical Animal Models: Robust preclinical studies are essential to bridge the gap between benchtop research and clinical trials.

Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) and mediators (NO, PGE2) in RAW264.7 macrophage cells. nih.govresearchgate.net It also demonstrated anti-inflammatory activity in a macrophage-adipocyte co-culture, a model relevant to obesity-related inflammation. nih.govresearchgate.net The next logical step is to evaluate these effects in animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, or metabolic syndrome. nih.gov

Antiarrhythmic Potential: The compound was found to suppress triggered activities in isolated rabbit ventricular myocytes, suggesting potential as an antiarrhythmic agent. nih.gov Further investigation in animal models of cardiac arrhythmia is necessary to confirm these findings and understand its electrophysiological effects in a whole-organ system.

Successful outcomes in these animal studies would provide the necessary evidence to support the initiation of human clinical trials and move this compound further down the drug development pipeline.

Table 2: Summary of Preclinical Findings
Therapeutic AreaIn Vitro / Ex Vivo ModelKey FindingsNext Step (Translational Opportunity)
InflammationRAW264.7 Macrophages; Macrophage-Adipocyte Co-culture nih.govresearchgate.netReduced pro-inflammatory cytokines and mediators; Blocked macrophage-adipocyte inflammatory interaction. nih.govresearchgate.netEvaluation in animal models of inflammatory diseases (e.g., arthritis, metabolic syndrome).
CardiologyRabbit Ventricular Myocytes nih.govSuppressed triggered activities, indicating antiarrhythmic potential. nih.govInvestigation in animal models of cardiac arrhythmia.

Emerging Research Avenues

Recent advancements, particularly in computational biology, have opened new doors for investigating the therapeutic potential of this compound against a wider range of diseases.

Oncology: Network pharmacology and molecular docking studies have identified this compound as a promising candidate for cancer therapy.

Lung Cancer: Research has highlighted its potential to target key genes involved in lung cancer progression, such as CTNNB1, STAT3, and HIF1A. medsci.orgmedsci.org

Breast Cancer: In silico studies suggest that the compound may bind to and inhibit critical breast cancer targets, including AKT1, EGFR, and ESR1. benthamdirect.com

These computational predictions provide a strong rationale for conducting further in vitro and in vivo studies to validate its anticancer activity and elucidate the underlying mechanisms.

Metabolic Diseases: Beyond its role in inflammation associated with metabolic syndrome, this compound has been identified as a potential inhibitor of α-Amylase. mdpi.com This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. This finding suggests a novel application for the compound in the realm of metabolic disorders, warranting further investigation into its antidiabetic properties.

These emerging avenues highlight the untapped potential of this compound and underscore the need for continued, multidisciplinary research to fully realize its therapeutic promise.

Q & A

Q. What are the common methods for synthesizing Methyl 3,4,5-trimethoxycinnamate (MTC), and how are they validated?

MTC is synthesized via esterification of 3,4,5-trimethoxycinnamic acid with methanol under acidic catalysis. Alternatively, it can be isolated from plant sources like Polygala tenuifolia (YuanZhi) using ethanol extraction followed by chromatographic purification of the n-butanol-soluble fraction . Validation includes nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the ester bond and methoxy groups. For example, 1H^1H NMR peaks at δ 3.68–3.80 ppm (methoxy groups) and δ 6.65–7.59 ppm (trans-cinnamate double bond) are characteristic .

Q. How is the structural integrity of MTC confirmed in experimental settings?

Structural validation employs spectroscopic techniques:

  • 1H^1H NMR : Peaks for methoxy groups (δ 3.68–3.80 ppm) and the trans-cinnamate double bond (δ 6.65 and 7.59 ppm, J = 16.0 Hz) .
  • IR : Absorption bands at 1697 cm1^{-1} (ester C=O stretch) and 1631 cm1^{-1} (conjugated C=C) .
  • Mass spectrometry : Molecular ion peak at m/z 252.26 (C13_{13}H16_{16}O5_5) .

Q. What preliminary biological activities have been reported for MTC?

MTC exhibits:

  • Anti-inflammatory activity : Dose-dependent suppression of TNF-α, IL-6, and IL-1β in LPS/IFNγ-stimulated RAW264.7 macrophages (5–20 µM) via ELISA and ANOVA analysis .
  • Antifungal effects : Inhibition of Candida species, validated by MIC assays and structural analogs .
  • Antiarrhythmic potential : Suppression of triggered activities in rabbit ventricular myocytes at 10–30 µM .

Advanced Research Questions

Q. What mechanistic insights explain MTC’s anti-inflammatory effects?

MTC reduces pro-inflammatory cytokine secretion (TNF-α, IL-6) by inhibiting NF-κB and MAPK signaling pathways. In RAW264.7 macrophages, LPS/IFNγ-induced nitric oxide (NO) production is suppressed via downregulation of iNOS expression. Experimental validation includes Western blotting and luciferase reporter assays .

Q. How does MTC modulate cardiac arrhythmias at the cellular level?

MTC (10–30 µM) suppresses early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in rabbit ventricular myocytes by blocking L-type Ca2+^{2+} channels and reducing sarcoplasmic reticulum Ca2+^{2+} leak. Techniques include patch-clamp electrophysiology and fluorescence imaging with Ca2+^{2+}-sensitive dyes (e.g., Fluo-4) .

Q. What evidence supports MTC’s role in cancer research, particularly lung cancer?

Network pharmacology and molecular docking studies identify MTC as a top bioactive compound in Piper longum, targeting key oncogenic pathways (e.g., EGFR, PI3K-AKT). Degree centrality analysis in Cytoscape (node degree = 15–32) highlights its interaction with apoptosis-related proteins like BAX and CASP3 .

Q. How do structural modifications of MTC influence its bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • The α,β-unsaturated ester is critical for anti-inflammatory and antifungal activity. Saturation reduces potency .
  • Methoxy groups : Removal of even one methoxy (e.g., 4-methoxy analog) decreases ICAM-1 inhibition in endothelial cells by 50% .
  • Ester chain length : Ethyl esters show higher activity than methyl or propyl analogs in cell adhesion assays .

Q. What methodologies are used to study MTC’s effects on macrophage-adipocyte crosstalk?

Co-culture systems of RAW264.7 macrophages and 3T3-L1 adipocytes, combined with cytokine profiling (ELISA) and oil red O staining, demonstrate that MTC (20 µM) blocks TNF-α-induced lipolysis and reduces macrophage infiltration into adipocytes .

Q. How is MTC isolated and quantified from natural sources like Polygala tenuifolia?

  • Extraction : Ethanol extraction of roots, followed by partitioning with n-butanol.
  • Purification : Column chromatography (silica gel, Sephadex LH-20) and HPLC (C18 column, acetonitrile/water gradient).
  • Quantification : LC-MS/MS with a detection limit of 0.1 ng/mL in rat serum .

Q. What computational tools are employed to predict MTC’s targets and mechanisms?

  • Molecular docking : AutoDock Vina for binding affinity analysis with proteins like EGFR (PDB ID: 1M17).
  • C-T-D networks : Cytoscape for mapping compound-target-disease interactions (e.g., lung cancer nodes) .
  • Pharmacokinetics : SwissADME predicts high gastrointestinal absorption and CYP450 metabolism .

Notes

  • Contradictions in synthesis methods (plant vs. chemical routes) reflect context-dependent protocols.
  • Always validate bioactivity findings with orthogonal assays (e.g., electrophysiology + molecular docking).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.